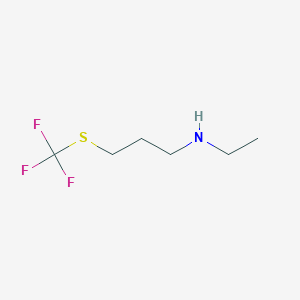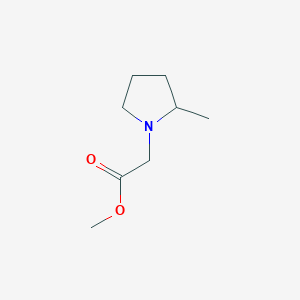![molecular formula C12H16BrNO2 B15052213 [(4-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B15052213.png)
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a bromine atom at the para position, an isopropyl group attached to an amino group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps:
Bromination: The starting material, benzyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-benzyl chloride.
Amination: The 4-bromo-benzyl chloride is then reacted with isopropylamine under basic conditions to form [(4-Bromo-benzyl)-isopropyl-amino].
Acetylation: Finally, the [(4-Bromo-benzyl)-isopropyl-amino] is acetylated using acetic anhydride or acetyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for hydroxide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of brominated benzyl compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(4-Bromo-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The acetic acid moiety may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall efficacy.
類似化合物との比較
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid can be compared with similar compounds such as:
[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a chlorine atom instead of bromine.
[(4-Methyl-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a methyl group instead of bromine.
[(4-Nitro-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a nitro group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.
特性
分子式 |
C12H16BrNO2 |
|---|---|
分子量 |
286.16 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
InChIキー |
AQIVORVEXGUOEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=CC=C(C=C1)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)
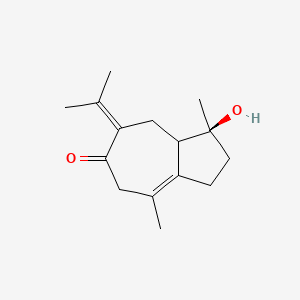
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
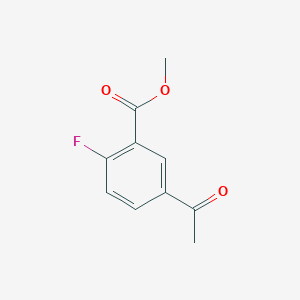
![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)

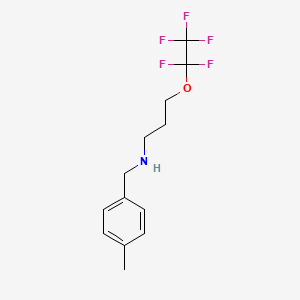
![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
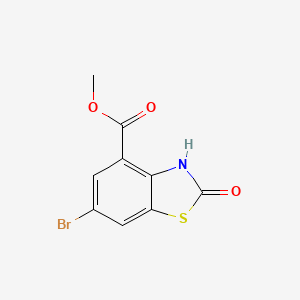
![1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B15052203.png)
